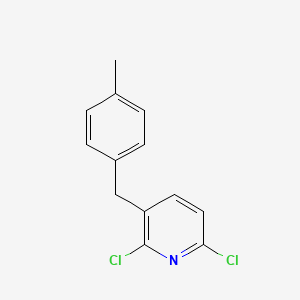

2,6-Dichloro-3-(4-methylbenzyl)pyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a critical class of building blocks in organic synthesis. nih.govacs.org The presence of halogen atoms on the pyridine ring significantly influences its chemical reactivity. The electron-withdrawing nature of halogens deactivates the ring towards electrophilic substitution, making such reactions challenging and often requiring harsh conditions. nih.gov Conversely, the carbon-halogen bond is susceptible to nucleophilic aromatic substitution (SNAr), particularly when the halogen is positioned at the 2- or 4-position relative to the ring nitrogen. This reactivity provides a powerful tool for the introduction of a wide range of functional groups.

The synthesis of specific isomers of halogenated pyridines can be complex. mountainscholar.org Direct halogenation of pyridine often leads to a mixture of products and can be difficult to control. nih.gov Therefore, various synthetic strategies have been developed to achieve regioselective halogenation, including the use of directing groups and multi-step sequences involving pyridine N-oxides. acs.org For dichloropyridines, the relative positions of the chlorine atoms dictate the molecule's reactivity and steric environment, influencing subsequent chemical transformations. In the case of 2,6-dichloropyridines, both chlorine atoms are activated towards nucleophilic displacement, though one may be more reactive than the other depending on the steric hindrance and electronic effects of other substituents on the ring.

The carbon-halogen bonds in dichloropyridines also serve as handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simple halogenated precursors.

Significance as a Privileged Scaffold and Lead Compound

The term "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.com The pyridine ring itself is considered a privileged scaffold due to its prevalence in a wide array of biologically active compounds. nih.govresearchgate.net Its ability to act as a hydrogen bond acceptor and its appropriate size and planarity allow it to fit into the binding pockets of many enzymes and receptors.

The 2,6-dichloropyridine (B45657) core, when further functionalized, can give rise to compounds with significant biological activity. The two chlorine atoms provide vectors for the introduction of diverse substituents, allowing for the exploration of chemical space around the central pyridine ring. The introduction of an arylmethyl group at the 3-position, as in 2,6-Dichloro-3-(4-methylbenzyl)pyridine, adds a lipophilic and sterically demanding substituent that can engage in hydrophobic and van der Waals interactions within a protein binding site.

This substitution pattern, a dichlorinated pyridine with a benzyl (B1604629) group, is found in a number of compounds that have been investigated in drug discovery programs. For example, derivatives of dichloropyridines have been explored as potential anticancer agents and inhibitors of various enzymes. The specific arrangement of the chloro and benzyl groups can be crucial for achieving the desired biological effect. The 4-methyl substituent on the benzyl group can further fine-tune the electronic and steric properties of the molecule, potentially enhancing its binding affinity or metabolic stability.

Overview of Research Trajectories for Arylmethyl-Substituted Dichloropyridines

Research into arylmethyl-substituted dichloropyridines has generally been driven by the search for new therapeutic agents. The synthetic accessibility of these compounds and the ability to readily modify their structure have made them attractive targets for medicinal chemists.

One major research trajectory involves the use of these compounds as intermediates in the synthesis of more complex molecules. The chlorine atoms can be sequentially or simultaneously replaced with other functional groups to build up molecular complexity. For instance, one chlorine atom might be displaced by a nucleophile, followed by a cross-coupling reaction at the other chloro-substituted position. This allows for the creation of a diverse library of compounds for biological screening.

Another area of research focuses on the direct biological activity of arylmethyl-substituted dichloropyridines. By varying the substituents on the aryl ring and exploring different substitution patterns on the pyridine core, researchers can optimize the biological activity of these compounds. Structure-activity relationship (SAR) studies are often employed to understand how changes in the molecular structure affect the compound's potency and selectivity for a particular biological target. For example, the replacement of the methyl group on the benzyl ring with other substituents, or moving the benzyl group to a different position on the pyridine ring, can have a profound impact on biological activity.

Furthermore, computational studies, such as molecular docking and molecular dynamics simulations, are increasingly being used to guide the design of new arylmethyl-substituted dichloropyridine derivatives. These methods can help to predict how a molecule will bind to its target protein, providing insights that can accelerate the drug discovery process.

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H11Cl2N |

|---|---|

Poids moléculaire |

252.14 g/mol |

Nom IUPAC |

2,6-dichloro-3-[(4-methylphenyl)methyl]pyridine |

InChI |

InChI=1S/C13H11Cl2N/c1-9-2-4-10(5-3-9)8-11-6-7-12(14)16-13(11)15/h2-7H,8H2,1H3 |

Clé InChI |

YDHICZWWWIQJAC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl |

Origine du produit |

United States |

Synthetic Methodologies and Routes to 2,6 Dichloro 3 4 Methylbenzyl Pyridine

Regioselective Synthesis Strategies

Achieving the desired substitution pattern on a pyridine (B92270) ring is a central challenge in heterocyclic chemistry. The synthesis of 2,6-dichloro-3-(4-methylbenzyl)pyridine necessitates regioselective control to install the chloro- and 4-methylbenzyl groups at the correct positions.

Direct Functionalization Approaches on Pyridine Nuclei

Direct functionalization involves modifying a pre-existing pyridine or dichloropyridine scaffold. While attractive for its atom economy, the low reactivity of the pyridine ring toward electrophilic substitution makes these approaches challenging. nih.gov Methods often rely on activating the ring or using highly reactive intermediates.

One potential, though challenging, route is the direct C-H functionalization of 2,6-dichloropyridine (B45657). This would involve the selective activation of the C-H bond at the 3-position followed by coupling with a 4-methylbenzyl source. Transition-metal-catalyzed C-H activation is a powerful tool for forming carbon-carbon bonds. pitt.edu However, achieving regioselectivity at the C-3 position of a 2,6-dichloropyridine can be difficult. The chlorine atoms at the 2 and 6 positions are strongly deactivating, and directing the functionalization to the 3-position over the 4- or 5-positions requires specific catalyst and directing group strategies.

Another approach involves a metalation-halogenation sequence. For instance, creating a 2,6-dichloro-3-halopyridine intermediate allows for subsequent cross-coupling reactions. While direct halogenation of pyridines often requires harsh conditions and can lead to mixtures of isomers, modern methods offer milder alternatives. nsf.gov For example, a sequence involving pyridyl ring opening to form acyclic Zincke imine intermediates can undergo highly regioselective halogenation under mild conditions before ring-closing to yield the desired 3-halopyridine. nsf.gov

Multi-step Reaction Sequences for Substituted Pyridine Synthesis

Building the substituted pyridine ring from acyclic precursors often provides greater control over the final substitution pattern compared to direct functionalization. These multi-step sequences allow for the introduction of the required substituents at specific stages of the synthesis.

Multi-component reactions and condensation pathways are foundational in heterocyclic synthesis. These methods construct the pyridine ring by combining several simpler molecules in a cascade of reactions. An acylation-amidation-condensation pathway involves the sequential formation of C-C and C-N bonds to build the heterocyclic core.

The synthesis can begin with the acylation of an active methylene (B1212753) compound, followed by amidation to form a β-keto amide. These β-keto amides are versatile intermediates for synthesizing nitrogen-containing heterocycles. nih.gov A subsequent self-condensation reaction, mediated by reagents like phosphorus pentoxide (P₂O₅) and catalyzed by a Lewis acid such as zinc bromide (ZnBr₂), can lead to the formation of a polysubstituted pyridone ring. nih.gov This pyridone can then be converted to the target dichloropyridine through chlorination reactions.

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for forming C-C bonds, particularly between sp²-hybridized carbon atoms. icmpp.ronih.gov This reaction is a highly plausible and efficient strategy for synthesizing this compound.

A logical approach would involve the synthesis of a 2,6-dichloro-3-halopyridine intermediate, such as 2,6-dichloro-3-bromopyridine. The differing reactivity of the C-Br and C-Cl bonds can be exploited for selective coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the regioselective coupling of an organoboron reagent at the 3-position while leaving the chlorine atoms at the 2- and 6-positions intact.

The reaction would couple 2,6-dichloro-3-bromopyridine with (4-methylbenzyl)boronic acid or its corresponding ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yield and selectivity. researchgate.netnih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halopyridines

| Halopyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | Water | High | researchgate.net |

| 2,4-Dibromopyridine | Phenylboronic acids | C₃-symmetric tripalladium clusters | K₂CO₃ | Dioxane/H₂O | Up to 98:1 C2:C4 selectivity | nih.gov |

| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good | researchgate.net |

| Benzyl (B1604629) bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Good | nih.gov |

Palladium-catalyzed aminocarbonylation is a powerful method for converting aryl or heteroaryl halides into amides by introducing a molecule of carbon monoxide and an amine. nih.gov While this reaction does not directly form the C-C bond required for the 4-methylbenzyl group, it can be a key step in a multi-step synthesis.

For example, a 2,6-dichloro-3-halopyridine could first be converted to a 2,6-dichloro-3-carboxamide via aminocarbonylation. The resulting amide could then potentially be transformed into the target benzyl group through a series of reduction and/or coupling steps. This pathway is less direct than the Suzuki-Miyaura coupling but offers an alternative route for functionalizing the pyridine ring.

The regioselectivity and efficiency of the aminocarbonylation reaction are highly dependent on the choice of catalyst, ligands, and reaction conditions, such as CO pressure and temperature. researchgate.net For di- or tri-halogenated pyridines, careful optimization is required to achieve selective carbonylation at the desired position. researchgate.netnih.govdntb.gov.ua Studies on diiodopyridines have shown that by modifying reaction conditions, it is possible to synthesize products with carboxamide functionalities at specific positions. researchgate.net

Catalyst Systems in this compound Synthesis

The choice of catalyst is paramount in the synthesis of complex molecules like this compound, as it governs the reaction's efficiency, selectivity, and functional group tolerance. Palladium-based catalysts are particularly prominent in the key C-C bond-forming reactions required for this synthesis.

For Suzuki-Miyaura cross-coupling, a variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). mdpi.commdpi.com The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. The performance of these catalysts is profoundly influenced by the choice of ligand.

Phosphine (B1218219) Ligands : Simple phosphines like triphenylphosphine (B44618) (PPh₃) are commonly used. More sophisticated, electron-rich, and bulky phosphine ligands such as the Buchwald and Hartwig ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) can significantly enhance catalytic activity, especially for less reactive substrates like aryl chlorides. nih.gov

N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable bonds with palladium, creating highly active and robust catalysts capable of facilitating difficult coupling reactions. icmpp.ro

Ligandless Systems : In some cases, particularly with highly reactive substrates, the Suzuki-Miyaura reaction can be performed without an added ligand, often using Pd(OAc)₂ or palladium on carbon (Pd/C). researchgate.net

In palladium-catalyzed aminocarbonylation, the catalytic system also consists of a palladium precursor and a ligand. The ligand plays a crucial role in the reaction's outcome. For instance, monodentate phosphine ligands often favor the formation of amides, while certain bidentate ligands like Xantphos can influence the selectivity between single and double carbonylation, leading to either amides or ketoamides. dntb.gov.uaresearchgate.net The use of bulky, electron-donating phosphine ligands can improve catalytic efficiency for reactions involving heteroaryl halides. researchgate.net

Table 2: Common Catalyst Systems for Relevant Cross-Coupling Reactions

| Reaction Type | Catalyst Precursor | Common Ligands | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂ | PPh₃, XPhos, dppf, NHCs | High efficiency for C(sp²)-C(sp²) bond formation. Ligand choice is critical for reactivity and selectivity. | icmpp.romdpi.comresearchgate.net |

| Aminocarbonylation | Pd(OAc)₂, PdCl₂ | PPh₃, dppf, Xantphos, Di-tert-butylphosphinoferrocene | Forms amides from aryl halides, CO, and amines. Ligand choice can control selectivity between amides and ketoamides. | nih.govdntb.gov.uaresearchgate.net |

| Direct C-H Functionalization | Pd(OAc)₂, Rh complexes, Ir complexes | Various phosphines, N-containing ligands | Atom-economical but can suffer from regioselectivity issues without directing groups. | nih.govpitt.edu |

Lewis Acid Catalysis

A traditional approach to forming carbon-carbon bonds on aromatic rings is the Friedel-Crafts alkylation. In the context of synthesizing this compound, this would hypothetically involve the reaction of 2,6-dichloropyridine with an electrophilic benzylating agent, such as 4-methylbenzyl chloride, in the presence of a Lewis acid catalyst.

Lewis acids, like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), function by activating the electrophile, thereby facilitating the attack by the aromatic ring. However, the application of Friedel-Crafts reactions to pyridine rings is notoriously challenging. youtube.com The nitrogen atom in the pyridine ring is a Lewis base and can coordinate with the Lewis acid catalyst. This coordination deactivates the ring towards electrophilic substitution, often requiring harsh reaction conditions. youtube.comacs.org

Furthermore, controlling the position of substitution (regioselectivity) is a significant hurdle. The electron-deficient nature of the pyridine ring directs substitution, and the presence of two deactivating chloro-substituents at the 2 and 6 positions further complicates the electronic landscape. The reaction could potentially yield a mixture of isomers, primarily the C-3 and C-4 substituted products. Achieving high selectivity for the desired C-3 isomer would require extensive optimization. nih.govresearchgate.net

| Entry | Lewis Acid | Electrophile | Solvent | Temperature (°C) | Plausible Outcome |

| 1 | AlCl₃ | 4-methylbenzyl chloride | Dichloromethane (B109758) | 0 to 40 | Low conversion, mixture of 3- and 4-isomers |

| 2 | FeCl₃ | 4-methylbenzyl chloride | Nitrobenzene | 80 - 120 | Potential for higher conversion but lower selectivity |

| 3 | Y(OTf)₃ | 4-methylbenzyl alcohol | Toluene | 110 | Yttrium triflate can catalyze Friedel-Crafts type reactions, sometimes with improved yields for heterocyclic substrates. nih.gov |

Transition Metal Catalysis (e.g., Palladium, Copper)

Modern synthetic chemistry largely favors transition metal-catalyzed cross-coupling reactions for their high efficiency, mild conditions, and broad functional group tolerance. nih.gov These methods offer a more reliable and regioselective route to the target compound.

Palladium Catalysis: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds. researchgate.netresearchgate.net A plausible Suzuki route to this compound would involve the reaction of a starting material like 2,6-dichloro-3-bromopyridine with 4-methylbenzylboronic acid . This approach precisely controls the regiochemistry, as the coupling occurs exclusively at the position of the bromine atom.

The catalytic cycle typically requires a palladium(0) species, which is generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). rsc.org The reaction is promoted by a base (e.g., K₂CO₃, K₃PO₄) and often requires a phosphine ligand, such as SPhos or XPhos, to stabilize the palladium center and facilitate the catalytic cycle. nih.gov The choice of ligand is critical and can significantly impact reaction rate and yield. nih.gov

Copper Catalysis: Copper-catalyzed reactions present a more economical alternative to palladium-based systems. beilstein-journals.org A copper-catalyzed coupling could potentially be used to connect the 4-methylbenzyl group to the dichloropyridine core. rsc.org For instance, a reaction could be devised between a 2,6-dichloro-3-halopyridine and a 4-methylbenzyl organometallic reagent. Alternatively, direct coupling of 2,6-dichloropyridine with 4-methylbenzyl bromide could be explored, though this would again raise the issue of regioselectivity. Copper catalysts, such as copper(I) iodide (CuI), are often used in such transformations. beilstein-journals.orgynu.edu.cn

| Catalyst System | Reactant 1 | Reactant 2 | Base | Solvent | Plausible Yield |

| Pd(OAc)₂ / SPhos | 2,6-dichloro-3-bromopyridine | 4-methylbenzylboronic acid | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| PdCl₂(dppf) | 2,6-dichloro-3-bromopyridine | 4-methylbenzylboronic acid | K₂CO₃ | Dioxane/H₂O | Good |

| CuI / Ligand | 2,6-dichloro-3-iodopyridine | 4-methylbenzyl bromide | Cs₂CO₃ | DMF | Moderate to Good |

Green Chemistry Approaches: Ion Exchange Resin Catalysis

In line with the principles of green chemistry, developing more sustainable synthetic methods is a key goal. nih.gov Ion exchange resins, such as Amberlyst-15, can function as solid acid catalysts. These materials are heterogeneous, meaning they exist in a different phase from the reaction mixture. This property offers significant advantages, including straightforward removal of the catalyst from the reaction product via simple filtration, which avoids aqueous workups.

In a potential synthesis of this compound, an ion exchange resin could replace a traditional Lewis acid in a Friedel-Crafts type reaction. This approach minimizes corrosive and toxic waste associated with soluble Lewis acids. The resin is often reusable, further enhancing the sustainability of the process. While this method is environmentally appealing, it would likely face the same fundamental challenges of low reactivity and poor regioselectivity inherent to the electrophilic substitution of a deactivated pyridine ring.

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Key Advantage |

| Amberlyst-15 | 2,6-dichloropyridine | 4-methylbenzyl chloride | Toluene | 80 - 110 | Catalyst is recyclable and easily separated. |

| Nafion NR50 | 2,6-dichloropyridine | 4-methylbenzyl chloride | Dichlorobenzene | 120 - 150 | High thermal stability and strong acidity. |

Optimization of Reaction Conditions and Yield Enhancement

Temperature and Solvent Effects on Regioselectivity and Yield

The choice of solvent and reaction temperature are critical parameters that can profoundly influence the outcome of a synthesis, affecting reaction rates, solubility, and selectivity. acs.org In nucleophilic aromatic substitution reactions on similar 2,6-dichloro-3-substituted pyridines, the solvent's ability to act as a hydrogen-bond acceptor was shown to dramatically alter the regioselectivity. researchgate.net For example, the selectivity for substitution at the 2-position versus the 6-position could be inverted by switching from dichloromethane (DCM) to dimethyl sulfoxide (B87167) (DMSO). researchgate.net

For a potential transition metal-catalyzed cross-coupling synthesis of this compound, the solvent system (e.g., toluene, dioxane, DMF, often with water) must be chosen to ensure all components, including the base, remain sufficiently soluble. Temperature optimization is a balance; higher temperatures can increase reaction rates but may also promote catalyst decomposition or the formation of by-products. acs.org Careful screening of both solvent and temperature is essential to maximize the yield of the desired product. researchgate.net

| Parameter | Effect on Suzuki-Miyaura Coupling | Rationale |

| Temperature | Increasing temperature generally increases reaction rate. | Provides activation energy for key steps like oxidative addition and reductive elimination. |

| Excessively high temperatures can lead to catalyst decomposition and side reactions. | May cause ligand dissociation or formation of palladium black; can promote homocoupling. | |

| Solvent | Aprotic polar solvents (e.g., Dioxane, Toluene) are commonly effective. | Good solubility for organic substrates and organometallic intermediates. |

| Addition of a co-solvent like water is often necessary. | Required to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄). | |

| Solvent polarity can influence the rate of transmetalation and reductive elimination. | Can affect the stability of charged intermediates and transition states in the catalytic cycle. |

Control of By-product Formation

Minimizing the formation of impurities is crucial for ensuring high yields and simplifying purification. The nature of potential by-products depends heavily on the chosen synthetic route.

In Lewis Acid Catalysis: The primary by-product would be the undesired positional isomer, 2,6-dichloro-4-(4-methylbenzyl)pyridine . Over-alkylation could also lead to di-substituted products. To control this, slow addition of the alkylating agent at low temperatures and using a 1:1 stoichiometry are common strategies.

In Palladium-Catalyzed Cross-Coupling: For a Suzuki reaction, a common side reaction is the homocoupling of the boronic acid to form 1,2-bis(4-methylphenyl)ethane . Another potential by-product is the debrominated starting material, 2,6-dichloropyridine , arising from a competing hydrodehalogenation pathway. The formation of these by-products can often be suppressed by rigorously excluding oxygen, using high-purity reagents, and carefully selecting the ligand and base combination. acs.org

Scalability Considerations for Research and Development

Transitioning a synthetic route from a laboratory benchtop to a larger, development-scale process introduces a new set of challenges. acs.org While a multi-step synthesis with chromatographic purification might be acceptable for preparing small quantities, it is often impractical and uneconomical for producing kilograms of material.

For the synthesis of this compound, a transition metal-catalyzed cross-coupling reaction would likely be the most scalable approach due to its high selectivity and yield, which simplifies purification. However, the high cost of palladium catalysts and specialized phosphine ligands can be a significant drawback. acs.org In this regard, developing a process with very low catalyst loading or utilizing a more cost-effective copper-based system would be advantageous.

Chemical Reactivity and Derivatization of 2,6 Dichloro 3 4 Methylbenzyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2,6-dichloro-3-(4-methylbenzyl)pyridine is rendered significantly electron-deficient by the inductive effect of the two chlorine atoms and the electronegativity of the ring nitrogen. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions, while making electrophilic substitution challenging.

The chlorine atoms at the C-2 and C-6 positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. chemicalforums.com This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, serving as a primary method for functional group interconversion.

The regioselectivity of a mono-substitution reaction is influenced by both steric and electronic factors. The C-2 position is electronically activated by the adjacent nitrogen, but it is also sterically hindered by the 3-(4-methylbenzyl) group. Conversely, the C-6 position is less sterically encumbered. In many cases involving dihalopyridines, substitution occurs preferentially at the position adjacent to the nitrogen. nih.gov

Common functional group interconversions via SNAr include:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines can introduce amino functionalities. Palladium-catalyzed Buchwald-Hartwig amination is also a powerful tool for this transformation on less reactive halopyridines. cas.cznih.gov

Alkoxylation/Aryloxylation: Treatment with sodium or potassium alkoxides (or phenoxides) can yield the corresponding ethers.

Thiolation: Reaction with thiols or thiolate salts allows for the introduction of sulfur-based functional groups.

Halogen Exchange: The chloro groups can be exchanged for other halogens. A classic method for converting chloroarenes to fluoroarenes is the aromatic Finkelstein reaction, which involves heating with an excess of a fluoride (B91410) salt (e.g., KF or CsF) in a polar aprotic solvent. wikipedia.orgnih.gov Similarly, conversion to iodo- or bromo-pyridines can be achieved, often under metal catalysis. societechimiquedefrance.fr

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloropyridines This table presents data from analogous dichloropyridine systems to illustrate potential reactions.

| Reaction Type | Nucleophile | Typical Conditions | Product Type | Reference Example |

|---|---|---|---|---|

| Amination | Hydrazine Hydrate | Reflux | 2-Hydrazino-6-chloropyridine | |

| Alkoxylation | Sodium methoxide | Methanol, 50-85 °C | 2-Methoxy-6-chloropyridine | chemicalforums.com |

| Amination (Catalytic) | Polyamines, Pd(0) catalyst, Ligand (e.g., BINAP) | Base (e.g., NaOtBu), Toluene, Heat | 2,6-Bis(amino)pyridine | cas.cz |

| Halogen Exchange (Finkelstein) | Potassium Fluoride (KF) | Polar aprotic solvent (e.g., DMF, DMSO) | 2,6-Difluoropyridine derivative | wikipedia.org |

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient character. google.com Direct nitration requires harsh conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid or oleum (B3057394). rsc.orggoogle.comresearchgate.net In this compound, the C-3 position is already substituted, and the C-2 and C-6 positions are occupied by chlorine. The only available position for substitution is C-5.

The directing effects of the existing substituents must be considered:

The ring nitrogen and the two chloro groups are deactivating and meta-directing (relative to their own positions).

The 3-(4-methylbenzyl) group is an alkyl-type substituent, which is generally activating and ortho-, para-directing.

The C-5 position is meta to the C-2 and C-6 chloro atoms and ortho to the C-3 benzyl (B1604629) group. The combined deactivating effects of the halogens and the ring nitrogen would likely necessitate forcing conditions for nitration to occur at the C-5 position. Improved methods for nitrating 2,6-dichloropyridine (B45657) utilize oleum to reduce the required molar excess of nitric acid and suppress the evolution of hazardous nitrogen oxides. google.com

Table 2: Conditions for Nitration of 2,6-Dichloropyridine This table provides context for the potential nitration of the target compound at the C-5 position.

| Nitrating Agent | Solvent/Additive | Temperature (°C) | Product | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | - | - | 2,6-Dichloro-3-nitropyridine | google.com |

| Fuming HNO₃/Conc. H₂SO₄ | - | 65 | 2,6-Dichloro-3-nitropyridine | researchgate.net |

| HNO₃ | 10-65% Oleum | 85-150 | 2,6-Dichloro-3-nitropyridine | google.com |

| HNO₃ | H₂SO₄ / Sulfamic acid (catalyst) | 20-150 | 2,6-Dichloro-3-nitropyridine | google.com |

Reactions Involving the 4-Methylbenzyl Substituent

The 4-methylbenzyl group offers two main sites for further chemical modification: the benzylic methyl group and the aromatic phenyl ring.

The methyl group attached to the phenyl ring is at a benzylic position, making its C-H bonds weaker and more susceptible to radical reactions and oxidation. libretexts.org

Benzylic Bromination: A common transformation is the radical bromination of the benzylic carbon using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. chemistrysteps.comyoutube.commychemblog.com This reaction would convert the 4-methylbenzyl group into a 4-(bromomethyl)benzyl group, providing a handle for subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid. libretexts.org This is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org Milder, more modern methods employ catalytic systems with molecular oxygen or hydrogen peroxide as the terminal oxidant. organic-chemistry.org This transformation would yield 4-((2,6-dichloropyridin-3-yl)methyl)benzoic acid, introducing a valuable functional group for further derivatization, such as amide or ester formation.

The phenyl ring of the benzyl substituent can undergo electrophilic aromatic substitution. The positions of substitution are directed by the two existing groups: the methyl group and the (2,6-dichloropyridin-3-yl)methyl group. Both are alkyl-type substituents and are therefore activating, ortho-, para-directors. quora.comvanderbilt.eduunizin.org

Since the two groups are para to each other, their directing effects reinforce one another, strongly favoring substitution at the positions ortho to the methyl group (and meta to the methylene (B1212753) bridge). Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the 3'- and 5'-positions of the phenyl ring.

Cross-Coupling Chemistry (e.g., Negishi, Stille, Heck, Sonogashira)

The chloro-substituents on the pyridine ring are suitable handles for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, appropriate selection of catalysts and ligands can facilitate efficient coupling. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridine with an organoboron reagent (boronic acid or ester) to form a C-C bond. nih.govresearchgate.net It is widely used to introduce new aryl or alkyl groups. For 2,6-dichloropyridines, selective mono- or di-alkylation/arylation can often be achieved by controlling the stoichiometry of the boronic acid. rsc.orgnih.gov

Sonogashira Coupling: This reaction couples the dichloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. rsc.orgnih.govwikipedia.orgorganic-chemistry.org This provides a direct route to introducing sp-hybridized carbon substituents.

Other Couplings: Other important cross-coupling reactions such as the Heck (with alkenes), Stille (with organostannanes), and Negishi (with organozinc reagents) couplings are also applicable to dihalopyridines and provide alternative pathways for derivatization. rsc.org

The regioselectivity of mono-coupling on the 2,6-dichloropyridine core can be influenced by the substituent at the 3-position. Electron-withdrawing groups tend to promote coupling at the C-2 position, while the outcome with electron-donating groups can be more dependent on the specific catalyst system and reaction conditions. rsc.org

Table 3: Representative Cross-Coupling Reactions on Dihalo-N-Heterocycles This table presents data from analogous systems to illustrate potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type | Reference Example |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | Aryl/Alkyl-substituted pyridine | rsc.org |

| Suzuki-Miyaura | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂, Ad₂PⁿBu, LiOᵗBu | 2,6-Diheptylpyridine | nih.gov |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Alkynyl-substituted pyridine | rsc.orgnih.govlibretexts.org |

| Heck, Stille, Negishi | Alkenes, Organostannanes, Organozinc reagents | Various Pd catalysts | Varied C-C coupled products | rsc.org |

In-depth Scientific Literature on "this compound" Remains Elusive

Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings specifically concerning the chemical compound This compound are not presently available in published literature. Consequently, the creation of a thorough and scientifically accurate article adhering to the requested detailed outline is not possible at this time.

The specified structure of the article requires in-depth information regarding the chemical reactivity, derivatization, utility in constructing complex molecular architectures, dearomatization strategies, and stereochemical aspects of this particular compound. Such information is typically generated through dedicated research studies, which appear not to have been conducted or published for this compound.

While general principles of pyridine chemistry, including the reactivity of dichlorinated pyridine rings and the influence of benzyl substituents, are well-documented, applying these general concepts to a specific, uncharacterized molecule would be speculative and would not meet the required standards of scientific accuracy. The requested article necessitates specific experimental data and research findings that are absent from the current body of scientific literature.

Therefore, the following sections of the proposed article outline could not be populated with factual and specific information:

Stereochemical Aspects in Derivatization:Without derivatization studies, there is no information on the stereochemical outcomes of any potential reactions.

Lack of Publicly Available Data on the Biological Activity of this compound Prevents Detailed Analysis

A thorough review of scientific literature and databases reveals a significant gap in publicly available information regarding the specific biological activities and molecular mechanisms of the chemical compound this compound. Consequently, a detailed analysis of its enzyme inhibition, receptor binding, cellular activities, and specific molecular targets, as requested, cannot be provided at this time.

The requested article structure necessitates specific data from in vitro and mechanistic studies, which are not present in the current body of scientific literature for this particular compound. While research exists on the biological activities of various pyridine derivatives, extrapolating these findings to this compound would be scientifically unfounded and speculative. Adherence to scientific accuracy and the specific constraints of the inquiry preclude the inclusion of data from structurally related but distinct molecules.

Further research and publication of primary studies are required to elucidate the potential biological profile of this compound. Without such data, any discussion on its molecular mechanisms of action would be purely hypothetical.

Molecular Mechanisms of Biological Activity and Target Engagement

Comparison of Activity Profiles with Structurally Related Pyridine (B92270) Derivatives

The biological activity of 2,6-dichloro-3-(4-methylbenzyl)pyridine can be inferred by comparing it to structurally related pyridine derivatives. The activity of such compounds is significantly influenced by the nature and position of substituents on the pyridine ring.

In a series of novel 3-benzyl-2,6-diarylpiperidin-4-ones, which share a substituted pyridine-like core, antimicrobial activity was observed to be more pronounced against fungal strains than bacterial strains. researchgate.net This suggests that the core structure is a viable scaffold for developing antifungal agents. The specific substitutions on the aryl groups at the 2 and 6 positions, as well as the benzyl (B1604629) group at the 3 position, would modulate this activity. For instance, in a study of 2-amino-4-chloropyridine (B16104) derivatives, compounds with specific aldehyde-derived Schiff base substitutions demonstrated significant biological activity against tested microorganisms. researchgate.net This highlights the crucial role of the substituent at the 3-position in determining the antimicrobial spectrum and potency.

The following table provides a comparative overview of the antimicrobial activities of various substituted pyridine derivatives, offering insights into the potential activity profile of this compound.

| Compound/Derivative Class | Primary Biological Activity Noted | Key Structural Features Influencing Activity |

| 3-benzyl-2,6-diarylpiperidine-4-ones | Antifungal > Antibacterial | Aryl substituents at positions 2 and 6 |

| 2-amino-4-chloropyridine Schiff bases | Antibacterial and Antifungal | Specific aldehyde-derived substituents |

| Pyridine derivatives with cyano and piperidine (B6355638) groups | Insecticidal | Presence of cyano groups and piperidine ring |

Potential in Antimicrobial Research (Analogue-based studies)

Analogue-based studies of structurally similar compounds suggest that this compound holds potential for antimicrobial research. The 2,6-dichlorophenyl moiety, which is structurally analogous to the 2,6-dichloropyridinyl group, has been incorporated into various molecular frameworks that exhibit antimicrobial properties.

For instance, a series of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones were synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.govnih.gov These complex molecules, containing the 2,6-dichlorophenyl group, demonstrated notable antimicrobial potential. Similarly, pyridine derivatives substituted at the C-2 and C-6 positions have been synthesized and tested against a range of microorganisms including Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans, with many exhibiting modest in vitro activity. researchgate.net

The antimicrobial screening of nicotinic acid benzylidene hydrazide derivatives indicated that compounds with nitro and dimethoxy substituents were highly active against several bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. mdpi.com This underscores the importance of the benzylidene hydrazide moiety in conjunction with the pyridine core for broad-spectrum antimicrobial action.

The table below summarizes the antimicrobial activity of some pyridine and dichlorophenyl derivatives from analogue-based studies.

| Derivative Class | Tested Microorganisms | Observed Activity |

| 2-[2-(2,6-dichlorophenyl)amino]benzyl...quinazolin-4(3H)ones | Bacteria and Fungi | In vitro antimicrobial activity |

| C-2 and C-6 substituted pyridines | P. aeruginosa, S. aureus, S. mutans, C. albicans | Modest in vitro activity |

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Significant activity with specific substituents |

Explorations in Insecticidal Activity (Analogue-based studies)

The structural features of this compound suggest potential applications in insecticidal research, based on studies of analogous compounds. Pyridine-based compounds are integral to many commercial insecticides. nih.gov

Research into 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties has revealed significant insecticidal activity against Mythimna separata. nih.gov The study highlighted that specific substitutions on the phenyl rings were crucial for achieving high efficacy. Another study on functionalized pyridine derivatives demonstrated toxicological effects against Aphis craccivora, with some analogues showing activity comparable to the commercial insecticide acetamiprid. nih.gov

Furthermore, a study on hydrazone, dihydropyridine, and 3-cyano-1,4-dihydro-pyradazin-4-one derivatives showed that compounds containing a pyridine nucleus had the highest toxicological activity against both adult and nymph stages of Aphis nerii. researchgate.net The insecticidal potency was further enhanced by the presence of other functional groups like cyano and piperidine moieties. researchgate.net Novel anthranilic diamide (B1670390) insecticides incorporating a pyridine pyrazole (B372694) ring have also shown significant activity against M. separata. mdpi.com

The following table details the insecticidal activity of various pyridine analogues.

| Derivative Class | Target Insect Species | Key Findings |

| 2-Phenylpyridine derivatives with N-phenylbenzamide | Mythimna separata | High inhibition (100% at 500 mg/L for some analogues) |

| Functionalized pyridine derivatives | Aphis craccivora | Moderate to feeble toxicological effects |

| Pyridine derivatives with cyano and piperidine groups | Aphis nerii | Highest toxicological activity among tested compounds |

| Anthranilic diamides with a pyridine pyrazole ring | Mythimna separata | Significant insecticidal activity |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Pyridine (B92270) Ring Substituents on Activity

The pyridine ring is a common scaffold in many biologically active compounds, primarily due to the unique properties conferred by the nitrogen atom. This nitrogen atom can act as a hydrogen bond acceptor and engage in crucial π-π stacking interactions with biological targets, enhancing both binding affinity and specificity. nih.gov The substituents on this ring, particularly the halogen atoms in 2,6-Dichloro-3-(4-methylbenzyl)pyridine, play a pivotal role in modulating its activity.

Role of Halogen Atoms

The presence and positioning of halogen atoms on an aromatic ring can profoundly influence a compound's biological profile. In the case of this compound, the two chlorine atoms are critical. Halogens, such as chlorine, can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

From a SAR perspective, chlorine atoms can enhance binding to a target protein through van der Waals or halogen bonding interactions. acs.org Theoretical studies on the interaction between pyridine derivatives and atomic chlorine have shown that the nitrogen-chlorine bond is a significant interaction, with binding energies correlating to the basicity of the pyridine. researchgate.net The placement of chlorine atoms at the 2- and 6-positions of the pyridine ring also influences the molecule's electronic properties and can provide steric hindrance that may favor a specific binding conformation or prevent metabolic degradation.

Research on other dichlorinated compounds has demonstrated the importance of the substitution pattern. For instance, in one study, a 2,5-dichloro substitution pattern was found to be significantly more potent than a 3,5-dichloro pattern, highlighting the regiochemical sensitivity of these interactions. acs.org

Influence of the 4-Methylbenzyl Moiety

The 3-(4-methylbenzyl) group is another key determinant of the molecule's activity. This substituent is composed of a flexible benzyl (B1604629) group attached to the pyridine ring at the 3-position, with a methyl group at the para-position of the benzene (B151609) ring. The benzyl group itself provides a large hydrophobic surface that can interact with nonpolar pockets within a receptor.

The 4-methyl group, in particular, can contribute to binding through hydrophobic interactions and can influence the electronic properties of the benzene ring. Studies on other scaffolds have shown that substitution at the 4-position of a benzyl ring is often well-tolerated and can lead to compounds with improved potency. acs.org The flexibility of the bond between the pyridine and benzyl rings allows this moiety to adopt various conformations to optimize its fit within a binding site.

Modifications on the Benzyl Group and Their Effects

To explore the SAR of the benzyl portion of the molecule, researchers often synthesize analogs with various substitutions on the benzene ring. The effects of these modifications can provide valuable insight into the requirements of the biological target.

| Modification Type | Example Substituent | Predicted Effect on Activity | Rationale |

| Electronic | Electron-withdrawing group (e.g., -CF₃, -CN) | Potentially altered | Modifies the electronic nature of the ring, which could affect π-stacking or other electronic interactions. |

| Electronic | Electron-donating group (e.g., -OCH₃) | Potentially altered | Changes electron density, which may enhance or weaken interactions with the target. |

| Steric | Larger alkyl group (e.g., isopropyl) | Dependent on binding site size | A larger group could provide better van der Waals contacts if the pocket is large enough, or cause a steric clash if it is not. acs.org |

| Polarity | Polar group (e.g., -OH) | Potentially altered | Could introduce new hydrogen bonding opportunities but may also decrease cell permeability. |

Systematic modifications, such as changing the position of the methyl group (ortho, meta) or replacing it with other functional groups, help to map the steric and electronic requirements of the binding pocket. For example, replacing the phenyl ring with a different heterocycle, like another pyridine ring, has been shown in some series to lead to a significant change in activity, sometimes increasing potency. acs.org

Conformational Analysis and Bioactive Conformation

The three-dimensional shape of a molecule is critical for its interaction with a biological target. This compound has rotational freedom around the single bond connecting the pyridine and benzyl rings. This allows the molecule to exist in various conformations. Conformational analysis aims to identify the low-energy conformations and, ultimately, the specific "bioactive conformation" that the molecule adopts when bound to its target.

The bioactive conformation is influenced by the steric and electronic effects of the substituents. The chlorine atoms at the 2- and 6-positions can restrict the rotation of the benzyl group, favoring certain conformations over others. Understanding the preferred spatial arrangement of the pyridine and benzyl rings is essential for designing more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.

Computational Approaches to SAR

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can guide the synthesis and testing of new compounds.

Docking Simulations and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov In a typical docking study involving a compound like this compound, a 3D model of the target protein is used as a receptor. The compound (ligand) is then computationally placed into the binding site of the receptor in multiple possible orientations and conformations.

A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol). Lower binding energies suggest a more favorable interaction. lew.ro

Table of Predicted Interactions from a Hypothetical Docking Simulation:

| Interacting Residue (Example) | Interaction Type | Moiety Involved | Predicted Binding Energy (kcal/mol) |

| Leucine | Hydrophobic | 4-Methylbenzyl group | -8.5 |

| Phenylalanine | π-π Stacking | Pyridine ring | -8.5 |

| Serine | Hydrogen Bond | Pyridine Nitrogen | -8.5 |

| Valine | van der Waals | Chlorine atoms | -8.5 |

The results of docking simulations can reveal key interactions, such as hydrogen bonds between the pyridine nitrogen and specific amino acid residues, or hydrophobic interactions involving the 4-methylbenzyl group and the chlorine atoms. mdpi.com This information is invaluable for predicting how modifications to the molecule might affect its binding and for designing new analogs with improved affinity.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comdergipark.org.tr These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. mdpi.com

A pharmacophore model for a series of compounds related to this compound would be constructed based on the structures of several active analogs. For this specific molecule, a hypothetical pharmacophore model might include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

Two Halogen/Hydrophobic Features: Represented by the chlorine atoms.

An Aromatic Ring Feature: The 4-methylphenyl group.

A Hydrophobic Feature: The methyl group on the benzyl ring.

The spatial arrangement of these features would be crucial. The distances and angles between them would define the pharmacophore and could be used to screen large chemical databases for novel compounds with the potential for similar biological activity. nih.gov The validation of such a model is a critical step to ensure its predictive power. researchgate.net

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Description |

| Hydrogen Bond Acceptor | Pyridine Nitrogen |

| Aromatic Ring | 4-methylphenyl group |

| Hydrophobic Center | Benzyl moiety |

| Halogen Atoms | 2,6-Dichloro substituents |

This table is illustrative and based on the chemical structure, not on experimental data.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rutgers.edu A QSAR model can be used to predict the activity of newly designed molecules before their synthesis, thus saving time and resources.

To develop a QSAR model for analogs of this compound, a dataset of compounds with their corresponding biological activities would be required. Various molecular descriptors would then be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:

Electronic Properties: Dipole moment, partial charges, and HOMO/LUMO energies.

Steric Properties: Molecular volume, surface area, and shape indices.

Hydrophobic Properties: The logarithm of the partition coefficient (logP).

Topological Properties: Connectivity indices that describe the branching of the molecular skeleton.

Statistical methods, such as multiple linear regression or partial least squares, would then be used to build an equation that correlates a selection of these descriptors with the observed biological activity. For instance, QSAR studies on other benzylpiperidine derivatives have highlighted the importance of hydrophobicity and charge in determining their binding affinity. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Hammett constants (σ), Dipole Moment | Influence on electrostatic interactions |

| Steric | Molar Refractivity (MR), STERIMOL parameters | Impact of molecular size and shape on binding |

| Hydrophobic | LogP, Hydrophobic Field | Role in membrane permeability and hydrophobic interactions |

| Topological | Wiener Index, Kier & Hall Indices | Description of molecular size and branching |

This table provides general examples of descriptors used in QSAR studies and is not specific to the target compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of 2,6-Dichloro-3-(4-methylbenzyl)pyridine. These calculations provide insights into the molecule's electronic and geometric properties.

The electronic structure of this compound can be thoroughly investigated using methods like DFT. These calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, the distribution of electron density can be mapped, revealing the electrostatic potential and identifying electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding intermolecular interactions and the molecule's reactivity.

For instance, the chlorine atoms and the nitrogen atom in the pyridine (B92270) ring are expected to be regions of high electron density due to their electronegativity, while the carbon atoms of the pyridine ring will be comparatively electron-deficient, especially those bonded to the chlorine atoms.

Molecular orbital (MO) analysis, a standard output of quantum chemical calculations, provides a deeper understanding of the electronic properties. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the structure of the molecule. Machine learning and deep learning algorithms are increasingly being used to predict NMR chemical shifts with high accuracy. nih.govfrontiersin.orgnih.gov

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to identify functional groups and confirm the molecular structure. nih.govresearchgate.netcdnsciencepub.com The calculation of vibrational frequencies is often performed using DFT methods. cardiff.ac.ukarxiv.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | IR, Raman |

| C-H stretch (aliphatic) | 3000-2850 | IR, Raman |

| C=C/C=N stretch (pyridine ring) | 1600-1450 | IR, Raman |

| C-Cl stretch | 800-600 | IR |

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. nih.gov These simulations provide insights into the conformational flexibility of the molecule, particularly the rotation around the single bond connecting the benzyl (B1604629) group to the pyridine ring. ucl.ac.uk

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. libretexts.org For this compound, the relative orientation of the two aromatic rings is a key conformational feature. The stability of different conformers is influenced by steric hindrance and electronic interactions. libretexts.org Computational methods can be used to perform a conformational search and determine the potential energy surface, identifying the global and local energy minima corresponding to the most stable conformers. cwu.edu

Reaction Mechanism Studies (e.g., S_EAr Mechanism)

Theoretical calculations can be used to investigate the mechanisms of chemical reactions. For the synthesis of substituted pyridines, various reaction pathways are possible. While electrophilic aromatic substitution (S_EAr) is a common reaction for many aromatic compounds, it is often difficult to achieve with pyridine. wikipedia.org The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. wikipedia.org

The general mechanism for an S_EAr reaction involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. byjus.comkhanacademy.orglibretexts.org However, for pyridine, the electrophile would need to be very strong. libretexts.org Therefore, alternative synthetic routes are often employed for the preparation of substituted pyridines. nih.gov Computational studies can help to elucidate the most likely reaction mechanism by calculating the energies of reactants, transition states, and products for different possible pathways.

Prediction of Reactivity Descriptors

Quantum chemical calculations can provide a range of reactivity descriptors that help to predict the chemical behavior of a molecule. These descriptors are derived from the electronic structure and molecular orbital energies.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated by the negative of the HOMO energy (-E_HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated by the negative of the LUMO energy (-E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions.

| Reactivity Descriptor | Calculated Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.5 | -E_HOMO |

| Electron Affinity (A) | 1.2 | -E_LUMO |

| Electronegativity (χ) | 3.85 | (I + A) / 2 |

| Chemical Hardness (η) | 2.65 | (I - A) / 2 |

| Chemical Softness (S) | 0.38 | 1 / η |

Theoretical Studies on Compound Stability and Transformation

Computational and theoretical chemistry offer powerful tools to investigate the intrinsic properties of molecules, providing insights into their stability, reactivity, and potential transformation pathways. While specific theoretical studies exclusively focused on this compound are not extensively available in the public domain, we can infer potential areas of investigation based on computational studies of analogous dichlorinated and substituted pyridine derivatives.

Theoretical investigations would likely employ quantum chemical methods, such as Density Functional Theory (DFT), to model the electronic structure and predict the behavior of this compound. Such studies could elucidate several key aspects of its chemical nature.

One primary area of investigation would be the determination of the molecule's optimized geometry and the distribution of electron density. The presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring is expected to significantly influence the electronic properties of the aromatic system. These electron-withdrawing groups would likely create regions of positive electrostatic potential on the pyridine ring, particularly at the carbon atoms bearing the chlorine substituents. Conversely, the electron-donating nature of the 4-methylbenzyl group at the 3-position would introduce a region of higher electron density.

Furthermore, computational models could predict the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in understanding the compound's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.

Theoretical studies could also explore the potential transformation pathways of this compound. For instance, the chlorine atoms are potential leaving groups in nucleophilic substitution reactions. Computational modeling could predict the activation energies for the displacement of these chlorine atoms by various nucleophiles, thereby providing insights into the feasibility and regioselectivity of such transformations. Additionally, the stability of potential intermediates and transition states could be calculated to map out the reaction mechanisms.

Another aspect that could be investigated is the conformational flexibility of the molecule, particularly with respect to the rotation around the single bond connecting the pyridine ring and the benzyl group. Theoretical calculations could determine the most stable conformation and the energy barriers for rotation, which can be important for understanding its interactions with other molecules.

While detailed, compound-specific data from dedicated theoretical studies on this compound is not currently available, the principles of computational chemistry suggest that such investigations would provide valuable insights into its stability and reactivity.

Advanced Analytical Method Development for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By interacting with molecules, different regions of the electromagnetic spectrum provide specific information about connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei.

For 2,6-dichloro-3-(4-methylbenzyl)pyridine, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the benzyl (B1604629) group's methylene (B1212753) bridge, the p-substituted benzene (B151609) ring, and the methyl group. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent protons.

¹³C NMR spectroscopy would identify the number of chemically non-equivalent carbon atoms and provide information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). For the target molecule, distinct signals would be expected for each carbon in the pyridine ring, the benzyl substituent, and the methyl group.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. COSY would show correlations between coupled protons, helping to assign protons within the same spin system, while HSQC would correlate each proton with its directly attached carbon atom, confirming assignments in both ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on typical values for similar structural motifs; actual experimental values are required for confirmation.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 155 |

| Benzyl Methylene Protons (-CH₂-) | 3.8 - 4.5 | 35 - 45 |

| Benzene Ring Protons | 6.9 - 7.3 | 125 - 140 |

| Methyl Protons (-CH₃) | 2.2 - 2.5 | 20 - 25 |

Mass Spectrometry (MS, HRMS, LC-MS Coupling)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of this compound (C₁₃H₁₁Cl₂N). The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of chlorine (two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of two chlorine atoms.

Coupling Liquid Chromatography with Mass Spectrometry (LC-MS) allows for the separation of a mixture by LC followed by the detection and identification of the components by MS. This is particularly useful for analyzing the purity of a sample and identifying any potential impurities or degradation products from a synthesis or stability study.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provide information about the functional groups present in a molecule. These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching vibrations (both aromatic and aliphatic), C=C and C=N stretching vibrations within the aromatic rings, and C-Cl stretching vibrations. nih.govresearchgate.net

FT-Raman spectroscopy, which is complementary to FT-IR, would also be used to probe the vibrational modes of the molecule. Aromatic ring vibrations often give strong signals in Raman spectra. The combination of both FT-IR and FT-Raman provides a more complete picture of the vibrational characteristics of the compound. nih.govnih.gov

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound (Note: These are general frequency ranges; specific values depend on the complete molecular structure.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of a non-volatile compound. ethernet.edu.et For this compound, a reversed-phase HPLC method would likely be developed. researchgate.net In this method, a nonpolar stationary phase (like C18) would be used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound's retention time would be determined, and the peak area would be used to quantify its purity relative to any impurities present. The method would be validated for linearity, accuracy, and precision.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique used to analyze volatile compounds. hpst.cz For this compound, GC could be used to assess purity, particularly for identifying any volatile impurities from the synthesis process. The compound would be vaporized and passed through a capillary column with a specific stationary phase. The retention time would be a characteristic property of the compound under the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification. researchgate.net

Crystallographic Analysis for Solid-State Structure Determination

The initial and often most challenging step in crystallographic analysis is the growth of a high-quality single crystal. wikipedia.org This typically involves slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. The resulting crystal, ideally with dimensions greater than 0.1 mm in all directions, must be pure and possess a regular, well-ordered internal structure. wikipedia.org

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays at specific angles, producing a unique diffraction pattern of reflections. By rotating the crystal and collecting thousands of reflections, a complete dataset is acquired. wikipedia.org The intensities and positions of these reflections are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

For substituted pyridine derivatives, crystallographic analysis reveals key structural features. For instance, the planarity of the pyridine ring and the dihedral angles between the pyridine ring and its substituents are determined with high precision. nih.govresearchgate.net In the case of this compound, the analysis would precisely define the angle between the pyridine ring and the 4-methylbenzyl group. Intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atoms), and π-π stacking interactions between aromatic rings, are also identified, providing insight into the forces that govern the crystal packing. nih.govnih.gov

Table 1: Representative Crystallographic Data for Substituted Pyridine Derivatives

| Parameter | Example Compound 1 | Example Compound 2 |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.123(4) | 12.345(6) |

| b (Å) | 15.456(7) | 8.765(3) |

| c (Å) | 9.876(5) | 18.912(8) |

| β (º) | 98.76(3) | 90 |

| Volume (ų) | 1523.4(1) | 2045.6(2) |

| Z | 4 | 8 |

Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for this compound is not publicly available.

Development of Derivatization Agents for Enhanced Detection

In many analytical applications, particularly those involving complex biological or environmental matrices, the direct detection of a target compound may be hindered by low concentrations or poor ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to enhance its detectability. slideshare.net For this compound, the development of specific derivatization agents can significantly improve its quantification in methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with mass spectrometry (MS). cdc.govhelixchrom.com

The primary goal of derivatization is to introduce a chemical moiety that improves the analytical properties of the target molecule. This can include enhancing its volatility for GC analysis, increasing its molar absorptivity for UV-Vis detection, or improving its ionization efficiency for mass spectrometry. slideshare.net

For HPLC-MS analysis, derivatizing agents that introduce a readily ionizable group are of particular interest. For compounds containing a pyridine ring, which can act as a nucleophile, derivatization can be targeted at this functional group. For instance, agents that introduce a permanently charged quaternary ammonium (B1175870) group or a group with high proton affinity can enhance ionization in electrospray ionization (ESI) mass spectrometry.

One common strategy for derivatizing compounds with hydroxyl or amino groups is the use of sulfonyl chlorides. nih.gov While this compound does not possess these functional groups, analogous strategies targeting the pyridine nitrogen could be developed. Another approach involves the use of reagents that form esters with functional groups on the analyte. For example, picolinyl esters have been used to derivatize hydroxysteroids, significantly improving their detection by LC-ESI-MS/MS. researchgate.net While not directly applicable, the principle of adding a pyridine-containing tag to improve ionization can be adapted.

The selection of a derivatization agent and reaction conditions must be carefully optimized to ensure a high yield of a single, stable product. The derivatization reaction should be rapid, quantitative, and produce a derivative that is easily separable from excess reagent and byproducts.

Table 2: Potential Derivatization Strategies for Enhanced Detection

| Derivatization Approach | Target Functional Group | Potential Reagent Class | Desired Outcome | Analytical Method |

|---|---|---|---|---|

| Quaternization | Pyridine Nitrogen | Alkyl Halides | Introduction of a permanent positive charge | HPLC-ESI-MS |

| Lewis Acid Adduct Formation | Pyridine Nitrogen | Metal Halides | Formation of a charged adduct | HPLC-ESI-MS |

| Tagging with Ionizable Moieties | Pyridine Nitrogen (via a linker if necessary) | Reagents with tertiary amines or sulfonic acids | Increased proton affinity | HPLC-ESI-MS |

Note: This table outlines potential strategies, and specific reagents would need to be developed and tested for this compound.

Emerging Research Applications Beyond Medicinal Chemistry

Role as an Intermediate in Specialty Chemical Synthesis

The 2,6-dichloropyridine (B45657) core is a versatile building block in organic synthesis, serving as a precursor for a wide range of more complex molecules. The two chlorine atoms are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups. This reactivity makes compounds like "2,6-Dichloro-3-(4-methylbenzyl)pyridine" valuable intermediates in the synthesis of specialty chemicals, including agrochemicals and materials with specific electronic or optical properties.